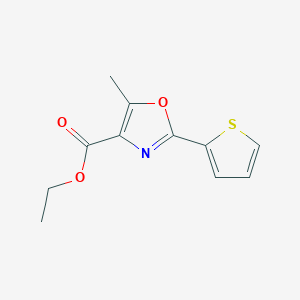![molecular formula C10H11NO3 B13680627 5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)
5,6-Dimethoxy-3-methylbenzo[c]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-3-methylbenzo[c]isoxazole: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a methyl group at the 3 position on the benzo[c]isoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-3-methylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of D-glucose as a starting material, which undergoes a series of reactions such as protection of hydroxyl groups, oxidation, and olefination . Another approach involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness . These methods often employ readily available and inexpensive starting materials, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethoxy-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring .
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dimethoxy-3-methylbenzo[c]isoxazole is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. Isoxazole derivatives have shown promise as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its derivatives are being investigated for their ability to interact with specific biological targets, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
- 3-Methylbenzo[c]isoxazole
- 5,6-Dimethoxybenzo[c]isoxazole
- 3,5-Dimethylisoxazole
Comparison: 5,6-Dimethoxy-3-methylbenzo[c]isoxazole is unique due to the presence of both methoxy and methyl groups on the isoxazole ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For example, 3-Methylbenzo[c]isoxazole lacks the methoxy groups, which can significantly alter its reactivity and biological activity. Similarly, 5,6-Dimethoxybenzo[c]isoxazole does not have the methyl group, affecting its overall properties .
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
5,6-dimethoxy-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C10H11NO3/c1-6-7-4-9(12-2)10(13-3)5-8(7)11-14-6/h4-5H,1-3H3 |
Clave InChI |
MEMVKRHLVAOIEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C(=CC2=NO1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)

![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
![2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)

![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)

![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)


![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
